N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]
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Overview
Description
2-(5-METHYL-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinolinecarboxamide structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the quinolinecarboxamide core, followed by the introduction of the thienyl and piperazino groups through a series of coupling reactions. Common reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-METHYL-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The amide and piperazino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted amides or piperazines.
Scientific Research Applications
2-(5-METHYL-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-METHYL-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinolinecarboxamide structure allows it to bind to enzymes or receptors, modulating their activity. The thienyl and piperazino groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-METHYL-2-THIENYL)-4-QUINOLINECARBOXAMIDE: Lacks the piperazino group, resulting in different biological activity.
N~4~-(3-{4-[3-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE: Lacks the thienyl group, affecting its chemical properties.
Uniqueness
2-(5-METHYL-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C40H42N6O2S2 |
---|---|
Molecular Weight |
702.9 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)-N-[3-[4-[3-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C40H42N6O2S2/c1-27-13-15-37(49-27)35-25-31(29-9-3-5-11-33(29)43-35)39(47)41-17-7-19-45-21-23-46(24-22-45)20-8-18-42-40(48)32-26-36(38-16-14-28(2)50-38)44-34-12-6-4-10-30(32)34/h3-6,9-16,25-26H,7-8,17-24H2,1-2H3,(H,41,47)(H,42,48) |
InChI Key |
FDGVNQICBOAKES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCN(CC4)CCCNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)C |
Origin of Product |
United States |
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